
BP-5-087
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BP-5-087 is a STAT3 inhibitor, combining with BCR-ABL1 inhibition to overcome kinase-independent resistance in chronic myeloid leukemia.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Black phosphorus (BP) has garnered significant interest in the biomedical field due to its unique properties such as layer-dependent bandgap, carrier mobility, large surface-area-to-volume ratio, biodegradability, photoacoustic properties, and biocompatibility. These features make BP an ideal candidate for photothermal therapy, photodynamic therapy, drug delivery, 3D printing, bioimaging, biosensing, and theranostics. Challenges like surface instability due to chemical degradation are being addressed to expand its application scope (Luo et al., 2019).
Chemical Sensing
BP's anisotropic electroconductivity, tunable direct bandgap, surface activity, and biodegradability make it a significant material in the development of various electrochemical sensors. Recent advancements include chemically modified electrodes, electrochemiluminescence sensors, enzyme electrodes, electrochemical aptasensors, electrochemical immunosensors, and ion-selective electrodes. The protection methodologies for enhancing BP's stability are also explored in this context (Li et al., 2021).
Optoelectronics and Electronics
BP is reintroduced as an anisotropic layered material with potential in optoelectronics and electronics. It demonstrates high mobility and a substantial on-off current ratio, showing promise for thin-film electronics and infrared optoelectronics. Its anisotropic properties are particularly advantageous for novel device applications (Xia et al., 2014).
Photonics and Solid-State Lasers
Few-layer BP is shown to be an effective optical modulator for solid-state lasers, producing short laser pulses. This demonstrates BP's potential in ultrafast photonics applications (Ma et al., 2015).
Energy Storage and Catalysis
BP is being explored for its application in energy storage, catalysis, and sensor applications due to its high charge-carrier mobility, theoretical capacity, and anisotropic structure. Its applications span across Li-/Na-ion battery anodes, catalysis in oxygen evolution/hydrogen evolution reactions, photocatalytic hydrogen production, and selective sensors (Liu et al., 2018).
Synthesis and Application for Solar Cells
BP's tunable bandgap, high carrier mobility, and ambipolar conduction ability make it a promising candidate for solar cell applications. Its synthesis, properties, and potential use in emerging solar cells are highlighted (Batmunkh et al., 2018).
Biodegradable Polymers and Biomedical Applications
BP, also known as phosphorene, has been recognized for its optical, mechanical properties, electrical conductivity, and electron-transfer capacity. These attributes make it a potential alternative to graphene-based materials in biomedical applications, such as biosensing, drug delivery, photoacoustic imaging, and cancer therapies (Choi et al., 2018).
Sensing Material in Nanotechnology
BP's "puckered" lattice structure and higher surface to volume ratio compared to graphene and transition metal dichalcogenides (TMDs) offer unique advantages in sensing applications. This includes gas sensing, humidity sensing, photo-detection, bio-sensing, and ion sensing (Yang et al., 2018).
Eigenschaften
CAS-Nummer |
1803281-30-2 |
|---|---|
Produktname |
BP-5-087 |
Molekularformel |
C37H37F3N2O6S |
Molekulargewicht |
694.77 |
IUPAC-Name |
4-(N-(4-cyclohexylbenzyl)-2-((N-(2-methylbenzyl)-4-(trifluoromethyl)phenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C37H37F3N2O6S/c1-25-7-5-6-10-29(25)23-41(49(47,48)32-18-15-30(16-19-32)37(38,39)40)24-35(44)42(31-17-20-33(36(45)46)34(43)21-31)22-26-11-13-28(14-12-26)27-8-3-2-4-9-27/h5-7,10-21,27,43H,2-4,8-9,22-24H2,1H3,(H,45,46) |
InChI-Schlüssel |
IDTZFQNZGVMMTM-UHFFFAOYSA-N |
SMILES |
FC(F)(F)C1=CC=C(S(=O)(N(CC(N(C2=CC=C(C(O)=O)C(O)=C2)CC3=CC=C(C4CCCCC4)C=C3)=O)CC5=C(C)C=CC=C5)=O)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BP-5-087; BP5087; BP 5 087; BP5-087; BP-5087 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



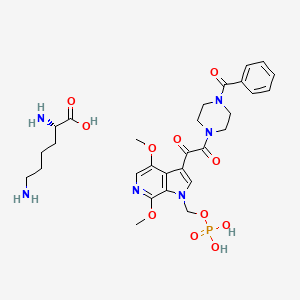
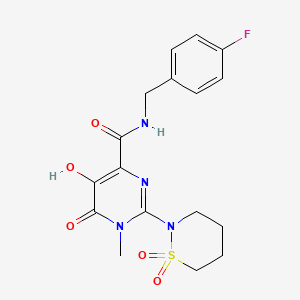
![2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol](/img/structure/B606250.png)
![N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)
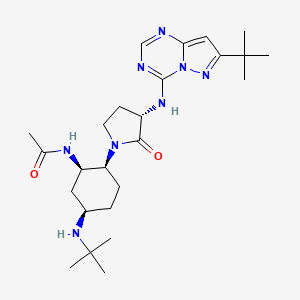
![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)
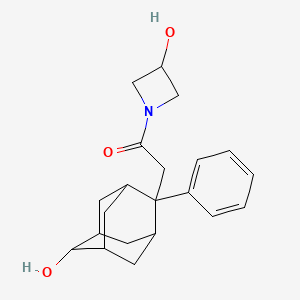
![(r)-6-(4-Chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B606258.png)
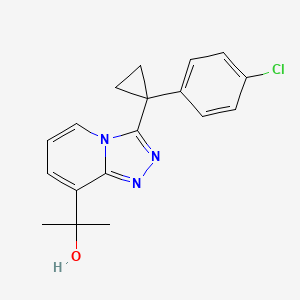
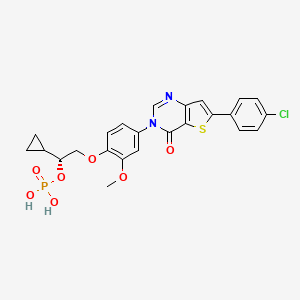
![2-[2-[2-[2,6-Bis(Chloranyl)phenyl]propan-2-Yl]-1-[2-Fluoranyl-4-[3-Fluoranyl-4-(Hydroxymethyl)-5-Methylsulfonyl-Phenyl]phenyl]imidazol-4-Yl]propan-2-Ol](/img/structure/B606262.png)